![molecular formula C5H9F2NO2 B1467728 2,2-difluoro-N-methoxy-N-methylpropanamide CAS No. 608537-54-8](/img/structure/B1467728.png)
2,2-difluoro-N-methoxy-N-methylpropanamide
Overview
Description
Scientific Research Applications
Organic Synthesis
2,2-Difluoro-N-methoxy-N-methylpropanamide: is a valuable reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic molecules. This compound can act as a difluorocarbene source, facilitating the incorporation of difluoromethyl groups which are increasingly found in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Medicinal Chemistry
In medicinal chemistry, the difluoromethyl group is known for its ability to modulate the biological activity of molecules2,2-Difluoro-N-methoxy-N-methylpropanamide can be used to synthesize compounds with difluoromethyl functionalities, which may lead to the development of new drugs with improved efficacy and pharmacokinetic profiles .
Peptide Coupling
This compound can also be utilized in peptide coupling reactions as an amide-forming reagent. Its unique structure allows for the formation of stable amide bonds, which are crucial in the synthesis of peptides and proteins for therapeutic use .
Fluorination Agent
As a fluorination agent, 2,2-difluoro-N-methoxy-N-methylpropanamide can introduce fluorine atoms into target molecules. Fluorine atoms are known to significantly alter the binding affinity and metabolic stability of bioactive compounds, making this application critical in drug design .
Material Science
In the field of material science, the introduction of fluorinated groups can enhance the properties of materials, such as increasing their hydrophobicity or stability. This compound’s ability to add difluoromethyl groups makes it a useful tool for the modification of materials .
Agrochemical Research
The difluoromethyl group’s resistance to metabolic degradation makes 2,2-difluoro-N-methoxy-N-methylpropanamide an important compound in the design of agrochemicals. It can be used to create more stable and effective pesticides and herbicides .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, fluorine atoms are excellent probes due to their high sensitivity and distinct chemical shifts. This compound can be used to introduce fluorine atoms into molecules for NMR studies, aiding in the elucidation of molecular structures .
Environmental Studies
Finally, 2,2-difluoro-N-methoxy-N-methylpropanamide can be applied in environmental studies to trace the fate of fluorinated compounds in ecosystems. Its stable difluoromethyl group allows for the tracking of these compounds in various environmental matrices .
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)4(9)8(2)10-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFSZHUEANECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-N-methoxy-N-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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